molecular formula C10H11ClO4 B14410580 1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone CAS No. 81325-86-2

1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone

Cat. No.: B14410580
CAS No.: 81325-86-2
M. Wt: 230.64 g/mol
InChI Key: QMUAUQUQQYNWIM-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO4 and a molecular weight of 230.65 g/mol . This compound is characterized by the presence of a chloro group, two methoxy groups, and a hydroxy group attached to a phenyl ring, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the selective bromination of 3-chloro-4-hydroxy-acetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another method includes the use of cupric bromide in a refluxing chloroform-ethyl acetate mixture . These methods ensure the selective introduction of the chloro group while maintaining the integrity of the hydroxy and methoxy groups.

Chemical Reactions Analysis

1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, particularly the presence of the chloro group and its impact on the compound’s reactivity and interactions.

Properties

CAS No.

81325-86-2

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

1-(3-chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H11ClO4/c1-5(12)8-6(13)4-7(14-2)9(11)10(8)15-3/h4,13H,1-3H3

InChI Key

QMUAUQUQQYNWIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)OC)Cl)OC

Origin of Product

United States

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